molecular formula C52H80N6O20S B12759715 ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid CAS No. 84579-83-9

ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

Cat. No.: B12759715
CAS No.: 84579-83-9
M. Wt: 1141.3 g/mol
InChI Key: AWNIEFSZNNQBRL-CUGBIRIGSA-N
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Description

Ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate; sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxirane ring, a piperazine moiety, and multiple methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the piperazine and methoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate
  • Methyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate
  • Propyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate sets it apart from its analogs, offering distinct advantages in specific research and industrial contexts.

Properties

CAS No.

84579-83-9

Molecular Formula

C52H80N6O20S

Molecular Weight

1141.3 g/mol

IUPAC Name

ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

InChI

InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m00./s1

InChI Key

AWNIEFSZNNQBRL-CUGBIRIGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@@H]1[C@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Origin of Product

United States

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